Product packaging for Dichloro-2,6-dimethoxyphenol(Cat. No.:CAS No. 35869-50-2)

Dichloro-2,6-dimethoxyphenol

Cat. No.: B13736063
CAS No.: 35869-50-2
M. Wt: 223.05 g/mol
InChI Key: KEOQOMYEUOWSOH-UHFFFAOYSA-N
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Description

Dichloro-2,6-dimethoxyphenol is a chemical compound of significant interest in organic and agricultural chemistry research. It serves as a versatile building block for the synthesis of more complex molecules. Drawing from research on structurally similar compounds, this phenol derivative shows promise in the development of novel antifungal agents . Studies on analogous compounds have demonstrated that such structures can be synthesized via laccase-catalyzed reactions and can exhibit significant activity against phytopathogens like Botrytis cinerea by potentially damaging the fungal cell wall . Its molecular structure, incorporating both methoxy and chloro substituents, makes it a valuable intermediate in exploring structure-activity relationships in medicinal chemistry and for creating specialized compounds used in agrochemical and pharmaceutical research . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2O3 B13736063 Dichloro-2,6-dimethoxyphenol CAS No. 35869-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3/c1-12-5-3-4(9)6(10)8(13-2)7(5)11/h3,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOQOMYEUOWSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1O)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957289
Record name 3,4-Dichloro-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35869-50-2, 75248-88-3
Record name 3,4-Dihloro-2,6-dimethoxyphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035869502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloro-2,6-dimethoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075248883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichloro-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dichloro 2,6 Dimethoxyphenol and Analogues

Classical Approaches to Dichloro-2,6-dimethoxyphenol (B13736066) Synthesis

Traditional synthetic routes to substituted phenols, including this compound, often rely on well-established reaction mechanisms such as electrophilic aromatic substitution and nucleophilic aromatic substitution. These methods, while foundational, require careful control to ensure the desired regioselectivity.

The choice of starting material is critical in the synthesis of this compound. A logical precursor is 2,6-dimethoxyphenol (B48157). The hydroxyl and methoxy (B1213986) groups are activating and ortho-, para-directing. In the case of 2,6-dimethoxyphenol, the ortho positions (2 and 6) are already substituted. Therefore, electrophilic chlorination would be directed to the para position (4) and the remaining meta positions (3 and 5).

The chlorination of phenols can be achieved using various reagents, including chlorine gas, sulfuryl chloride, and N-chlorosuccinimide. The reaction of phenols with chlorine typically proceeds in a stepwise manner, initially forming monochlorophenols, followed by dichlorophenols, and potentially trichlorophenols. gfredlee.com For instance, the chlorination of phenol (B47542) first yields 2-chlorophenol (B165306) and 4-chlorophenol, which can be further chlorinated to 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol (B41786). gfredlee.com

To synthesize a specific dichlorinated isomer of 2,6-dimethoxyphenol, such as 3,5-dichloro-2,6-dimethoxyphenol (B1217591), the directing effects of the existing substituents must be carefully managed. The strong activating nature of the hydroxyl and methoxy groups can lead to a mixture of products if the reaction is not carefully controlled.

Alternatively, a precursor that already contains chlorine atoms can be selected. For example, starting with a dichlorophenol and subsequently introducing the methoxy groups is another viable strategy.

An alternative classical approach involves the regioselective alkoxylation of a dichlorinated phenol. This strategy would begin with a phenol ring that already has the desired chlorine substitution pattern. For the synthesis of a compound like 3,5-dichloro-2,6-dimethoxyphenol, the starting material could be 3,5-dichlorophenol. The subsequent step would involve the selective introduction of methoxy groups at the 2 and 6 positions.

The synthesis of 2,6-dimethoxyphenol from 2,6-dibromophenol (B46663) provides a relevant example of this type of transformation. In this process, 2,6-dibromophenol is treated with sodium methoxide (B1231860) in the presence of a copper catalyst, such as cuprous iodide, to yield 2,6-dimethoxyphenol. prepchem.com This suggests that a similar copper-catalyzed methoxylation could potentially be applied to a dichlorophenol precursor.

Achieving regioselectivity in such reactions is paramount. The electronic and steric environment of the aromatic ring, as influenced by the existing chloro and hydroxyl groups, will dictate the positions of incoming methoxy groups.

The synthesis of this compound is inherently a multi-step process. Whether the strategy involves chlorination of a dimethoxyphenol or methoxylation of a dichlorophenol, each step requires optimization to maximize the yield and purity of the desired product.

A possible multi-step synthesis could start from pyrogallol, which can be methylated to form 2,6-dimethoxyphenol. chemicalbook.com This precursor can then be subjected to controlled chlorination. Optimization of this sequence would involve fine-tuning the conditions for both the methylation and chlorination steps, including temperature, reaction time, and the choice of reagents and solvents.

Automated optimization techniques are increasingly being applied to multi-step syntheses to efficiently explore reaction parameters and identify optimal conditions. acs.org Such approaches can lead to significant improvements in process metrics by, for example, minimizing the need for purification steps between reactions. acs.org

Below is a table summarizing potential classical synthetic routes:

RouteStarting MaterialKey StepsConsiderations
A2,6-DimethoxyphenolRegioselective dichlorinationControlling the position of chlorination; potential for over-chlorination.
BDichlorophenol (e.g., 3,5-dichlorophenol)Regioselective dimethoxylationAchieving methoxylation at specific positions; potential for incomplete reaction.
CPyrogallol1. Selective dimethylation to 2,6-dimethoxyphenol 2. Regioselective dichlorinationMulti-step process requiring optimization of each step for overall efficiency.

Modern and Advanced Synthetic Strategies for this compound

Contemporary approaches to the synthesis of substituted phenols often focus on improving efficiency, selectivity, and sustainability through the use of catalysis and green chemistry principles.

Catalysis offers a powerful tool for controlling the regioselectivity of halogenation reactions on phenolic systems. Transition-metal catalysts, particularly those based on palladium, have been developed for the directed C-H chlorination of phenol derivatives. rsc.org By using a directing group, such as a 2-pyridyl group, it is possible to achieve highly efficient and regioselective chlorination at the ortho positions. rsc.orgsemanticscholar.org This strategy can be extended to produce a variety of substituted phenols. semanticscholar.org

The design of the ligand is crucial for the success of these catalytic reactions. For instance, in the rhodium-catalyzed bromination of O-phenyl carbamates, a secondary amide pendant cyclopentadienyl (B1206354) ligand accelerates the reaction and contributes to its regioselectivity. rsc.org In the context of synthesizing this compound, a catalyst system could be designed to direct chlorination to the desired positions on the 2,6-dimethoxyphenol ring.

Lewis basic selenoether catalysts have also been shown to be highly efficient for the ortho-selective chlorination of phenols, offering an alternative to transition-metal-based systems. acs.org Furthermore, different catalysts can be employed to either overcome or enhance the innate regioselectivity of a substrate. For example, a bis-thiourea catalyst can promote ortho-chlorination of phenols, while a phosphine (B1218219) sulfide (B99878) derived from BINAP can enhance the natural preference for para-chlorination. nih.gov

The following table highlights some modern catalytic approaches:

Catalytic SystemReaction TypeKey FeaturesPotential Application
Palladium acetate (B1210297) with a directing groupC-H chlorinationHigh regioselectivity for ortho-chlorination. rsc.orgsemanticscholar.orgCould be adapted for selective chlorination of a protected 2,6-dimethoxyphenol.
Lewis basic selenoetherElectrophilic chlorinationHigh ortho-selectivity with low catalyst loading. acs.orgA metal-free alternative for regioselective chlorination.
Bis-thiourea or BINAP-derived phosphine sulfideElectrophilic chlorinationCatalyst-controlled regiodivergence (ortho vs. para). nih.govCould potentially be used to control the dichlorination pattern.

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several green chemistry strategies could be employed.

One area of focus is the use of environmentally benign solvents and reagents. For example, the use of water as a solvent and hydrogen peroxide as an oxidant in the oxychlorination of phenol represents a greener alternative to traditional methods that use volatile organic compounds. rsc.org An efficient method for the selective oxychlorination of phenol to 2,4-dichlorophenol has been developed using manganous(II) sulfate (B86663) as a catalyst in water. rsc.org

The development of catalyst-assisted reactions is another key aspect of green organic synthesis. royalsocietypublishing.org Catalytic processes often allow for milder reaction conditions and can reduce the amount of waste generated. For instance, a method for synthesizing 2,6-dimethoxyphenol from pyrogallic acid and dimethyl carbonate uses a microreactor and a catalyst, which can lead to high yield and purity, simple post-treatment, and the potential for continuous production. google.com

Furthermore, the choice of reagents can significantly impact the sustainability of a synthesis. The use of less toxic and more atom-economical reagents is a central tenet of green chemistry. For example, replacing traditional methylating agents like methyl iodide with dimethyl carbonate is a step towards a greener synthesis. google.com

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity for this compound is critical for its use as an intermediate in further chemical syntheses. The primary challenges in its purification often involve the removal of unreacted starting material, monochlorinated intermediates, and, most significantly, positional isomers that may have very similar physical properties.

Fractional Distillation (Rectification): Distillation is a common technique for purifying organic compounds. However, for dichlorinated phenol isomers, which often have very close boiling points, simple distillation is ineffective. nih.gov Fractional distillation, or rectification, can be employed, but separating isomers like 2,4-dichlorophenol and 2,5-dichlorophenol (B122974) by this method remains difficult and energy-intensive. google.com The efficacy of this method for this compound would depend on the boiling point differences between the desired product and its specific isomeric impurities.

Crystallization: Crystallization is a highly selective purification technique and is often the method of choice for achieving high chemical purity in solid compounds. nih.gov Two primary approaches are particularly relevant for substituted phenols.

Recrystallization from Solvents: This classic technique involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is crucial for success. For instance, 2,6-dichlorophenol can be effectively purified by recrystallization from petroleum ether. orgsyn.org A systematic approach is required to identify a solvent system where the target compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble. nih.gov

Melt and Stripping Crystallization: For separating compounds with very similar structures, like isomers, melt crystallization offers a powerful, solvent-free alternative. This technique involves slowly cooling the molten crude product to induce crystallization of the major component. Subsequently, a process of controlled, slow heating (sweating) allows the lower-melting eutectic mixtures and impurities to melt and drain away, leaving behind the purified solid. A more advanced technique known as stripping crystallization combines melt crystallization with vaporization at reduced pressures. nih.govdoaj.orgproquest.com In this process, as the mixture is cooled under vacuum, the desired component crystallizes while volatile impurities are simultaneously removed as vapor, leading to a very pure solid product. nih.gov This method has been successfully applied to the separation of m- and p-chlorophenol isomers, which are notoriously difficult to separate by distillation. nih.gov

TechniquePrinciple of SeparationAdvantagesDisadvantages
Fractional Distillation Difference in boiling points.Effective for large quantities with significant boiling point differences.Energy-intensive; ineffective for close-boiling isomers. nih.govgoogle.com
Solvent Recrystallization Difference in solubility in a specific solvent at different temperatures.Highly selective; can yield very high purity; widely applicable. nih.govRequires appropriate solvent selection; involves solvent handling and recovery.
Melt/Stripping Crystallization Difference in melting points and phase equilibria (solid-liquid-vapor). nih.govSolvent-free ("green") process; excellent for isomer separation. nih.govdoaj.orgproquest.comRequires precise temperature control; may be less suitable for thermally unstable compounds.

Chemical Reactivity and Mechanistic Investigations of Dichloro 2,6 Dimethoxyphenol

Electrophilic Aromatic Substitution Reactions on the Dichloro-2,6-dimethoxyphenol (B13736066) Core

Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. The rate and regioselectivity of these reactions on the this compound ring are determined by the cumulative electronic effects of the attached functional groups.

The phenolic ring of this compound has only one available position for substitution, at carbon-4 (para to the hydroxyl group). The directing effects of all existing substituents converge on this single site.

Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring typically proceeds by treatment with nitric acid. In the case of substituted phenols, the reaction conditions can be modulated to achieve selective nitration. For the closely related compound, 2,6-dichlorophenol (B41786), nitration with a concentrated aqueous solution of nitric acid yields 2,6-dichloro-4-nitrophenol. google.comgoogle.comgoogleapis.com This process highlights the strong directing effect of the hydroxyl group to the para position, even in the presence of deactivating chloro-substituents. Given that the methoxy (B1213986) groups in this compound also direct ortho/para, the nitration of this compound is expected to proceed cleanly at the C-4 position, yielding 4-nitro-2,6-dichloro-3,5-dimethoxyphenol. The reaction likely involves the formation of a nitronium ion (NO2+) electrophile which attacks the electron-rich aromatic ring.

Halogenation: The introduction of additional halogen atoms, such as chlorine or bromine, also follows the principles of electrophilic aromatic substitution. The halogenation of phenols can be vigorous and may not require a Lewis acid catalyst. lkouniv.ac.in Studies on the chlorination of phenolic compounds demonstrate that substitution occurs at positions activated by the hydroxyl group. google.com For instance, the chlorination of 2-chlorophenol (B165306) can selectively produce 2,6-dichlorophenol. google.com Further halogenation of a disubstituted phenol (B47542) like 2,6-dichlorophenol would place the incoming electrophile at the para position. google.com Therefore, halogenation of this compound is predicted to occur exclusively at the C-4 position.

The substituents on the this compound ring exert powerful control over its reactivity through inductive and resonance effects.

Hydroxyl (–OH) and Methoxy (–OCH₃) Groups: Both are strong activating groups. minia.edu.egucalgary.ca They donate electron density to the aromatic ring via resonance, stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. lkouniv.ac.inminia.edu.eg This electron donation increases the nucleophilicity of the ring, leading to a faster reaction rate compared to unsubstituted benzene (B151609). minia.edu.eg Both groups are ortho, para-directors.

Chlorine (–Cl) Atoms: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which lowers the electron density of the ring and slows the reaction rate. ucalgary.cawou.edu However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate when attack occurs at these positions. wou.edu

Regioselectivity: In this compound, the C-4 position is para to the strongly activating –OH group and ortho to the two deactivating –Cl groups. The methoxy groups are meta to this position. The directing effects of the hydroxyl and chloro substituents are aligned, powerfully favoring substitution at the sole unsubstituted C-4 position.

SubstituentPositionInductive EffectResonance EffectOverall Effect on RateDirecting Influence
-OHC1WithdrawingDonating (Strong)Activatingortho, para
-OCH₃C2, C6WithdrawingDonating (Strong)Activatingortho, para
-ClC3, C5Withdrawing (Strong)Donating (Weak)Deactivatingortho, para

Oxidative Transformations of this compound

This compound is susceptible to oxidation at the phenolic hydroxyl group, a process that can be initiated by enzymatic, chemical, or electrochemical means. These reactions typically proceed via a one-electron oxidation to form a stabilized phenoxy radical, which can then undergo various subsequent reactions.

Laccases (EC 1.10.3.2) are multi-copper oxidoreductase enzymes that are highly efficient at oxidizing phenolic compounds using molecular oxygen as the final electron acceptor. rsc.orgnih.gov The oxidation of the parent compound, 2,6-dimethoxyphenol (B48157) (DMP), by laccase is a well-studied model system. researchgate.netfrontiersin.orgcsic.es

The enzymatic mechanism begins with the abstraction of a hydrogen atom from the phenolic hydroxyl group, generating a phenoxy radical. This radical is resonance-stabilized, with significant spin density at the para-carbon. researchgate.net The subsequent, non-enzymatic step involves the coupling of two such radicals. For 2,6-dimethoxyphenol, this radical-radical coupling primarily leads to the formation of a C-C linked dimer, 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol. researchgate.netup.ac.zasciengine.com This dimer can be further oxidized by laccase to the corresponding diphenoquinone. researchgate.net

For this compound, a similar enzymatic oxidation pathway is expected. The presence of chlorine atoms would modulate the redox potential of the phenol and influence the rate of the enzymatic reaction, but the fundamental pathway of phenoxy radical formation and subsequent dimerization is likely conserved. The primary product would be the corresponding dichlorinated biphenyldiol.

Potential Products from Laccase-Catalyzed Oxidation
Starting SubstrateKey IntermediateMajor Dimeric ProductFurther Oxidation Product
2,6-Dimethoxyphenol2,6-dimethoxyphenoxy radical3,3′,5,5′-Tetramethoxybiphenyl-4,4′-diol up.ac.zasciengine.com3,3′,5,5′-Tetramethoxydiphenoquinone researchgate.net
This compoundDichloro-2,6-dimethoxyphenoxy radical2,2'-Dichloro-3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (Predicted)2,2'-Dichloro-3,3',5,5'-tetramethoxydiphenoquinone (Predicted)

Elbs Persulfate Oxidation: The Elbs oxidation is a chemical method for the para-hydroxylation of phenols using potassium persulfate in an alkaline solution. nih.govwikipedia.org The reaction mechanism involves the nucleophilic attack of a phenolate (B1203915) anion on the persulfate ion. beilstein-journals.org This reaction is known for its preferential para-selectivity. nih.govwikipedia.org A review of this reaction provides data on the oxidation of a very similar substrate, 2,5-dichloro-3,6-dimethoxyphenol, which is converted to 2,5-dichloro-3,6-dimethoxyhydroquinone in a 42% yield. nih.govbeilstein-journals.org This strongly suggests that this compound would undergo Elbs oxidation at the C-4 position to yield the corresponding dichloro-dimethoxyhydroquinone.

Quinone Formation: Stronger oxidizing agents can convert phenols into quinones. A widely used reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is a high-potential quinone that acts as a hydride acceptor. rsc.org The oxidation of phenols with DDQ is efficient and can generate phenoxonium ions. rsc.org While some phenols undergo dimerization upon reaction with DDQ, many are converted to their corresponding p-benzoquinones. rsc.orgsmolecule.com Given the structure of this compound, oxidation would likely lead to the formation of 2,6-dichloro-3,5-dimethoxy-1,4-benzoquinone. The formation of 2,6-dichloro-1,4-benzoquinone (B104592) has been observed from the chlorination of various phenolic precursors. nih.gov

Electrochemical methods offer a reagent-free approach to oxidation. The electrochemical oxidation of phenols at an anode can generate phenoxy radicals, leading to either polymerization or the formation of quinones, depending on the reaction conditions and the substrate structure. eeer.org

Studies on the electrochemical oxidation of 2,6-dimethoxyphenol show that it can be efficiently converted to 2,6-dimethoxy-1,4-benzoquinone (B191094). rsc.org This process is typically carried out in an undivided cell using specific electrolytes and controlled current densities. rsc.org The direct oxidation of phenol itself on certain electrodes like reduced TiO2 nanotubes does not occur; instead, degradation proceeds via indirect oxidation by electrochemically generated hydroxyl radicals. eeer.org However, on other electrodes, direct oxidation is possible. eeer.org

For this compound, an analogous electrochemical process would be expected to yield 2,6-dichloro-3,5-dimethoxy-1,4-benzoquinone. The reaction parameters would need to be optimized, but the pathway via a phenoxy radical intermediate is plausible. Research on the electrochemical oxidation of 2,6-dichloro-1,4-phenylenediamine, a structurally related compound, further supports the feasibility of such transformations on this substituted ring system. nih.gov

Model System: Electrochemical Synthesis of 2,6-dimethoxy-1,4-benzoquinone from 2,6-dimethoxyphenol rsc.org
ParameterCondition 1Condition 2Condition 3
Electrolyte System1 M H₂SO₄ in MeCN + 4.5 vol% H₂O1 M H₂SO₄ in MeCN + 4.5 vol% H₂O, +1 vol% MeOH2 M H₂SO₄ in AcOH
Applied Charge (F)446
Current Density (mA·cm⁻²)6610
Substrate Conc. (mM)2525100
Yield (%)798581

Cleavage Reactions of Ether and Carbon-Halogen Bonds in this compound

The ether linkages (C-O) and the carbon-halogen bonds (C-Cl) are key sites for reactivity in this compound. Their cleavage is significant in both synthetic applications and degradation studies.

Catalytic approaches are pivotal in selectively cleaving the C-O and C-Cl bonds. Hydrogenolysis, which involves the use of hydrogen, and other hydrogen-free reductive methods are prominent in this context.

A notable study demonstrated the catalytic cleavage of the C-O bond in the related compound 2,6-dimethoxyphenol using vanadium metal in the absence of external hydrogen or an organic solvent. nih.gov This process highlights a potential pathway for the demethoxylation of this compound. In this study, the cleavage of the methyl ether bonds in 2,6-dimethoxyphenol was investigated under various conditions, with water acting as the solvent. The reaction proceeds through the initial cleavage of one C-O bond to yield 3-methoxycatechol, which can be further cleaved to form pyrogallol. nih.gov The efficiency of this transformation is dependent on temperature and reaction time. For instance, at 280°C in distilled water, the conversion of 2,6-dimethoxyphenol reached 89.5% after 48 hours. nih.gov

The proposed reaction pathway involves the vanadium-catalyzed cleavage of the C-O bond, leading to the formation of intermediates. While this study was on 2,6-dimethoxyphenol, the principles are applicable to its chlorinated analogue.

Catalytic Cleavage of 2,6-dimethoxyphenol with Vanadium Catalyst nih.gov
Temperature (°C)Reaction Time (h)SolventConversion (%)Major Products
240VaryingWater/Methanol (B129727) mixtures-3-Methoxycatechol
28048Distilled Water89.53-Methoxycatechol, Pyrogallol
280-Water/Methanol mixtures-3-Methoxycatechol, Pyrogallol, Pyrocatechol, 1,2,3-Trimethoxybenzene

Furthermore, the hydrodechlorination (HDCl) of chlorinated aromatic compounds is a well-established process. Studies on compounds like DDT (di-1,1-chlorophenyl-2,2,2-trichloroethane) have shown that catalytic hydrogenolysis can effectively remove chlorine atoms. pjoes.com Typically, under milder conditions, chlorine from aliphatic side chains is removed, while higher temperatures are required for the cleavage of aromatic C-Cl bonds. pjoes.com For this compound, a similar process using catalysts like Ni-Mo/C could be envisioned to lead to the stepwise removal of chlorine atoms, ultimately yielding 2,6-dimethoxyphenol.

The chlorine atoms on the aromatic ring of this compound are potential sites for nucleophilic aromatic substitution (SNAr). The reactivity of chlorinated aromatic compounds in SNAr reactions is influenced by the number and position of chlorine atoms and the presence of other activating or deactivating groups. Research on polychlorinated benzenes has shown that the reactivity towards nucleophiles, such as sodium methoxide (B1231860), increases with the number of chlorine atoms on the benzene ring. researchgate.net This is attributed to the electron-withdrawing inductive effect of chlorine, which enhances the electrophilicity of the carbon atoms attached to them, making them more susceptible to nucleophilic attack. researchgate.net

For this compound, the presence of two electron-donating methoxy groups and a hydroxyl group would generally be expected to deactivate the ring towards nucleophilic attack compared to a more highly chlorinated, non-hydroxylated, and non-methoxylated benzene. However, the cumulative electron-withdrawing effect of the two chlorine atoms still allows for substitution reactions under appropriate conditions. Studies on polychlorinated biphenyls (PCBs) have indicated that SNAr reactions are more effective for highly chlorinated substrates. nih.gov The reaction of polychlorinated benzenes with sodium methoxide in methanol has been shown to proceed via a second-order rate constant, resulting in the substitution of chlorine with a methoxy group. researchgate.net A similar reaction for this compound with a suitable nucleophile could lead to the replacement of one or both chlorine atoms.

Other Significant Chemical Transformations and Derivatizations

Beyond bond cleavage reactions, this compound can undergo various other chemical transformations and derivatizations, primarily involving the phenolic hydroxyl group. These reactions are often employed for analytical purposes or for the synthesis of new compounds.

A common derivatization technique for chlorophenols is acetylation. This reaction typically involves treating the phenol with an acetylating agent, such as acetic anhydride, in the presence of a base like potassium carbonate. ncasi.org This converts the hydroxyl group into an acetate (B1210297) ester. This method has been successfully applied to a wide range of chlorinated phenols, guaiacols, and syringols for their determination in environmental samples. ncasi.orgoup.com The resulting acetyl derivatives are more volatile and less polar, making them suitable for analysis by gas chromatography.

Another derivatization method is ethylation, where the phenolic proton is replaced by an ethyl group, for instance, by reaction with diazoethane. researchgate.net Similar to acetylation, this increases the volatility of the compound for analytical measurements.

Oxidation reactions of phenols can also occur. The Elbs peroxydisulfate (B1198043) oxidation is a classic method for the hydroxylation of phenols, preferentially at the para-position. beilstein-journals.org While this reaction typically works best with an unsubstituted para-position, the principles of phenolic oxidation are relevant. The Boyland-Sims oxidation offers a route to ortho-hydroxylation. beilstein-journals.org The oxidation of syringol (2,6-dimethoxyphenol) and its derivatives can also lead to the formation of quinone-like structures. researchgate.net For this compound, oxidation could potentially lead to the formation of chlorinated benzoquinones.

Common Derivatization Reactions for Chlorinated Phenols
Reaction TypeReagent(s)Functional Group TargetedPurposeReference
AcetylationAcetic Anhydride, Potassium CarbonateHydroxylAnalytical (GC analysis) ncasi.org
EthylationDiazoethaneHydroxylAnalytical (GC analysis) researchgate.net
Oxidation (Hydroxylation)Potassium Peroxydisulfate (Elbs/Boyland-Sims)Aromatic RingSynthesis of Dihydric Phenols beilstein-journals.org

Dichloro 2,6 Dimethoxyphenol Derivatives, Analogues, and Structure Reactivity Relationships Srr in Non Biological Contexts

Synthesis of Novel Dichloro-2,6-dimethoxyphenol (B13736066) Derivatives

The synthesis of novel derivatives of this compound can be approached through several established synthetic routes common in phenol (B47542) chemistry. The reactivity of the parent molecule is dictated by the interplay of the activating methoxy (B1213986) groups and the deactivating, yet ortho-, para-directing, chlorine atoms, as well as the phenolic hydroxyl group.

Further electrophilic aromatic substitution on the this compound ring is a primary route to novel derivatives. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing, while the chlorine atoms are deactivating but also ortho-, para-directing. lumenlearning.comopenstax.org Given that the 2, 3, 5, and 6 positions are substituted, electrophilic attack is directed to the remaining C4 position. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be envisaged to introduce a variety of functional groups at this position. masterorganicchemistry.com For instance, nitration using nitric acid in the presence of a sulfuric acid catalyst would be expected to yield 4-nitro-3,5-dichloro-2,6-dimethoxyphenol. libretexts.org

Another avenue for derivatization involves reactions of the phenolic hydroxyl group. The nucleophilicity of the phenoxide ion, formed by deprotonation of the hydroxyl group, allows for reactions with various electrophiles. chemistrysteps.com For example, Williamson ether synthesis with an alkyl halide (e.g., ethyl iodide) in the presence of a base would yield the corresponding ethyl ether derivative. Esterification with acyl chlorides or acid anhydrides would produce the corresponding ester derivatives.

The following table outlines some potential synthetic transformations for the creation of novel this compound derivatives.

Reaction Type Reagents and Conditions Potential Product
NitrationHNO₃, H₂SO₄4-Nitro-3,5-dichloro-2,6-dimethoxyphenol
BrominationBr₂, FeBr₃4-Bromo-3,5-dichloro-2,6-dimethoxyphenol
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl-3,5-dichloro-2,6-dimethoxyphenol
EtherificationC₂H₅I, K₂CO₃1-Ethoxy-3,5-dichloro-2,6-dimethoxybenzene
Esterification(CH₃CO)₂O, Pyridine3,5-Dichloro-2,6-dimethoxyphenyl acetate (B1210297)

It is important to note that the yields and specific reaction conditions for these proposed syntheses would require experimental optimization, taking into account the specific electronic and steric environment of the this compound substrate.

Impact of Structural Modifications on Chemical Reactivity and Stability

Structural modifications to this compound have a profound impact on its chemical reactivity and stability. The introduction of additional substituents on the aromatic ring or modification of the hydroxyl group alters the electronic and steric properties of the molecule, thereby influencing its behavior in chemical reactions.

The reactivity of the aromatic ring towards further electrophilic substitution is a key area of interest. The introduction of an electron-withdrawing group (EWG) at the 4-position, such as a nitro or acetyl group, would further deactivate the ring, making subsequent electrophilic substitutions more difficult. Conversely, the introduction of an electron-donating group (EDG) would activate the ring, although the steric hindrance from the numerous substituents would still play a significant role in directing any further reactions.

The following table provides a qualitative prediction of the impact of various structural modifications on the reactivity and stability of this compound.

Structural Modification Impact on Reactivity (Electrophilic Aromatic Substitution) Impact on Stability (Oxidative)
Addition of -NO₂ at C4DecreasedPotentially Increased
Addition of -NH₂ at C4IncreasedPotentially Decreased
Conversion of -OH to -OCH₃DecreasedIncreased
Conversion of -OH to -OCOCH₃DecreasedIncreased

The chlorination of phenols can lead to ring-cleavage products under certain conditions, especially with excess chlorine. nih.govacs.org The stability of the aromatic ring in this compound towards such oxidative cleavage would be influenced by the electronic nature of its substituents. The electron-donating methoxy groups may make the ring more susceptible to oxidation, while the electron-withdrawing chlorine atoms would have a counteracting effect.

Steric and Electronic Effects in this compound Analogues

The chemical behavior of this compound and its analogues is a direct consequence of the interplay between steric and electronic effects. The methoxy groups are strong π-donors through resonance and weak σ-acceptors through induction. quora.com In contrast, the chlorine atoms are π-donors through resonance but strong σ-acceptors through induction. chemedx.org The net effect of these substituents determines the electron density at various positions on the aromatic ring and influences the acidity of the phenolic proton.

Steric Effects: The presence of four substituents on the benzene (B151609) ring in this compound creates significant steric hindrance around the ring and the phenolic hydroxyl group. acs.org This steric crowding can influence the regioselectivity of reactions, favoring attack at less hindered positions. For example, in reactions involving the hydroxyl group, bulky reagents may face restricted access. acs.org The "ortho effect," where ortho substituents can sterically hinder the approach of reagents to a functional group, is particularly relevant for the methoxy and chloro groups flanking the hydroxyl group. wikipedia.org

The following table summarizes the primary electronic and steric effects of the substituents in this compound.

Substituent Position Electronic Effect Steric Effect
-OCH₃2, 6+R, -I (net donating)Moderate
-Cl3, 5+R, -I (net withdrawing)Moderate
-OH1+R, -I (activating)Small

The combination of these effects makes this compound a unique platform for studying structure-reactivity relationships. By systematically varying the nature and position of substituents in its analogues, one can probe the delicate balance between electronic and steric control in chemical reactions.

Conformational Analysis and Molecular Dynamics of Related Structures

The conformational preferences of this compound and its derivatives are primarily determined by the spatial arrangement of the methoxy and chloro substituents relative to the phenol ring and each other. Due to the steric bulk of the ortho-methoxy groups, they are not expected to be coplanar with the benzene ring. The C-O-C bond angle of the methoxy group and the C-Cl bond will have preferred orientations to minimize steric repulsion with adjacent groups.

Computational methods such as molecular dynamics (MD) simulations can provide valuable insights into the conformational landscape of these molecules. nih.gov MD simulations can model the movement of atoms over time, allowing for the exploration of different conformational states and the determination of their relative energies and populations. nih.gov Such simulations for this compound would likely reveal that the methyl groups of the methoxy substituents are oriented away from the chlorine atoms to minimize van der Waals clashes. The orientation of the hydroxyl proton would also be influenced by potential intramolecular hydrogen bonding with the oxygen of an adjacent methoxy group.

Key conformational parameters that would be investigated in a computational study include:

Dihedral angle of the C-C-O-C bond of the methoxy groups: This would indicate the extent of rotation of the methoxy groups relative to the plane of the aromatic ring.

Dihedral angle of the C-C-O-H bond of the hydroxyl group: This would reveal the preferred orientation of the phenolic proton.

Interatomic distances between non-bonded atoms: This would quantify the extent of steric interactions between the substituents.

The following table presents hypothetical, yet plausible, results from a conformational analysis of this compound, illustrating the kind of data that could be obtained from molecular modeling.

Conformational Parameter Predicted Value/Observation Rationale
C₂-C₁-O-H Dihedral Angle~0° or ~180°Potential for intramolecular hydrogen bonding with the oxygen of the C₂-methoxy group, or orientation away from it to minimize repulsion.
C₁-C₂-O-CH₃ Dihedral AngleNon-planar (~90°)To minimize steric hindrance between the methyl group and the hydroxyl group and the C₃-chloro substituent.
C₅-C₆-O-CH₃ Dihedral AngleNon-planar (~90°)To minimize steric hindrance between the methyl group and the C₅-chloro substituent.

Understanding the conformational preferences of these molecules is crucial as it can influence their reactivity. For instance, the accessibility of the hydroxyl group or the aromatic ring to reagents can be dependent on the dominant conformation. Molecular dynamics simulations can also provide information about the flexibility of the molecule and the energy barriers between different conformations, which are important for understanding its dynamic behavior in solution. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Dichloro 2,6 Dimethoxyphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Dichloro-2,6-dimethoxyphenol (B13736066), a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be necessary.

2D NMR Techniques (COSY, HSQC, HMBC) for Full Structural Assignment

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be expected between the aromatic proton and any adjacent protons, though in the likely 3,5-dichloro substituted structure, the remaining aromatic proton at the 4-position would be isolated and show no COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for the methoxy (B1213986) groups and the aromatic CH group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity of the molecular skeleton. Expected HMBC correlations would include those between the methoxy protons and the C2/C6 carbons, as well as between the aromatic proton and its neighboring quaternary carbons.

A hypothetical ¹H and ¹³C NMR data table is presented below based on chemical shift predictions for the 3,5-dichloro-2,6-dimethoxyphenol (B1217591) structure.

Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
1145-155--
2150-160--
3115-125--
4100-1106.5-7.0s
5115-125--
6150-160--
OCH₃55-653.8-4.0s
OCH₃55-653.8-4.0s
OH-5.0-6.0s (broad)

Solid-State NMR and Solution-State Conformational Analysis

Solid-state NMR could provide insights into the molecular structure and packing in the crystalline state, revealing information about intermolecular interactions. Solution-state conformational analysis, often aided by NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, would help determine the preferred orientation of the methoxy and hydroxyl groups relative to the benzene (B151609) ring.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be essential to confirm the molecular formula of this compound (C8H8Cl2O3) by providing a highly accurate mass measurement. Electron ionization (EI) mass spectrometry would be used to study its fragmentation pathways. The presence of two chlorine atoms would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M, M+2, M+4).

Expected fragmentation patterns for substituted phenols often involve the loss of a methyl group from the methoxy substituent, followed by the elimination of carbon monoxide. The presence of chlorine atoms would also lead to characteristic fragmentation pathways, including the loss of Cl• or HCl.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Analysis of Characteristic Functional Group Frequencies

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the following functional groups:

Functional GroupExpected Frequency Range (cm⁻¹)Description
O-H stretch3200-3600Phenolic hydroxyl group
C-H stretch (aromatic)3000-3100Aromatic ring C-H bonds
C-H stretch (aliphatic)2850-3000Methoxy group C-H bonds
C=C stretch (aromatic)1400-1600Benzene ring skeletal vibrations
C-O stretch (aryl ether)1200-1300Ar-O-CH₃ bonds
C-O stretch (phenol)1150-1250Ar-OH bond
C-Cl stretch600-800Carbon-chlorine bonds

Hydrogen Bonding and Intermolecular Interactions

The position and shape of the O-H stretching band in the FT-IR spectrum would be sensitive to hydrogen bonding. In a concentrated sample or in the solid state, intermolecular hydrogen bonding would likely lead to a broad absorption band at a lower frequency compared to a sharp "free" O-H band in a dilute solution of a non-polar solvent. These interactions could also be studied by observing changes in the spectra upon changes in concentration or temperature.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Properties

For substituted phenols, electronic absorption spectra typically exhibit bands corresponding to π → π* transitions within the benzene ring. The position and intensity of these bands are influenced by the nature and position of substituents. Generally, hydroxyl (-OH) and methoxy (-OCH₃) groups act as auxochromes, often causing a bathochromic (red) shift in the absorption bands of the parent phenol (B47542) molecule. Conversely, halogen substituents like chlorine (-Cl) can lead to more complex spectral changes. The electronic spectra of related compounds, such as 2-chlorophenol (B165306) and other substituted phenols, have been studied, providing a general understanding of how such functional groups impact UV-Vis absorption. However, without direct experimental measurement for this compound, any discussion of its specific photophysical properties or electronic transitions would be speculative.

Interactive Data Table: UV-Vis Absorption Data for this compound No experimental data found in the searched literature. No data available

X-ray Crystallography and Electron Diffraction for Solid-State Structural Data

A search of crystallographic databases and scientific literature did not yield any specific reports on the single-crystal X-ray diffraction or electron diffraction analysis of this compound. These techniques are essential for the unambiguous determination of a molecule's three-dimensional structure in the solid state, providing precise data on bond lengths, bond angles, and crystal packing.

While crystal structures for numerous related chlorinated and methoxylated phenols have been determined, this information cannot be directly extrapolated to define the specific solid-state structure of this compound. The arrangement of molecules in a crystal lattice is highly dependent on the specific interplay of intermolecular forces, which would be unique to this compound due to its particular combination of chloro and dimethoxy substituents. Therefore, critical structural parameters such as the crystal system, space group, and unit cell dimensions for this compound remain undetermined in the absence of dedicated experimental studies.

Interactive Data Table: Crystallographic Data for this compound No experimental data found in the searched literature. No data available

Theoretical and Computational Chemistry Studies of Dichloro 2,6 Dimethoxyphenol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are crucial for predicting geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry, Energetics, and Reactivity Descriptors (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For Dichloro-2,6-dimethoxyphenol (B13736066), DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the arrangement of atoms that corresponds to the lowest energy state. Key parameters obtained from this optimization include bond lengths, bond angles, and dihedral angles. For instance, studies on similar halogenated compounds have utilized DFT, often with hybrid functionals like B3LYP and basis sets such as 6-311G(d,p), to achieve reliable geometries.

Beyond geometry, DFT provides crucial insights into the molecule's energetics, such as its total energy and heat of formation, which are vital for assessing its thermodynamic stability. Furthermore, DFT is used to calculate reactivity descriptors derived from frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Representative DFT-Calculable Properties for this compound

Property Description
Optimized Molecular Geometry Provides the most stable 3D arrangement of atoms, including bond lengths and angles.
Total Energy The total electronic energy of the molecule in its ground state, indicating stability.
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.

Ab Initio Methods for Thermochemical Properties and Reaction Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for calculating molecular properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive than DFT, can provide more accurate energies. These methods are particularly valuable for calculating precise thermochemical properties such as enthalpy of formation, entropy, and Gibbs free energy. They are also the gold standard for studying reaction energetics, allowing for the accurate calculation of activation energies and reaction enthalpies for processes in which this compound might participate.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations have been performed for 3,5-dichloro-2,6-dimethoxyphenol (B1217591) to assess the impact of its flexibility on properties like hydration free energy.

Such simulations can reveal the preferred conformations of the methoxy (B1213986) groups and the hydroxyl group relative to the benzene (B151609) ring. By simulating the molecule in a solvent, typically water, MD can also provide detailed information about intermolecular interactions, such as the formation and dynamics of hydrogen bonds between the phenol's hydroxyl group and surrounding water molecules. This is critical for understanding its solubility and behavior in biological or environmental systems.

Reaction Mechanism Elucidation through Computational Pathway Analysis

Computational chemistry is a powerful tool for mapping out the potential pathways of a chemical reaction. For this compound, this could involve studying its degradation pathways, oxidation processes, or its role in the formation of environmental pollutants like chlorinated dioxins. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This analysis helps to identify the most likely reaction mechanism and the rate-limiting step, providing insights that are often difficult to obtain through experimental means alone. Studies on related phenolic compounds have used these methods to understand their atmospheric or metabolic transformations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates calculated molecular descriptors (numerical representations of molecular structure) with an experimentally measured property. For this compound, QSPR models could be developed to predict properties like boiling point, vapor pressure, or n-octanol/water partition coefficient (log Kow). Such models are commonly built for classes of related compounds, such as chlorinated phenols, and are valuable for environmental risk assessment and chemical engineering applications.

Table 2: Potential QSPR Model for Predicting a Property of Chlorinated Phenols

Dependent Variable (Property) Independent Variables (Descriptors)

In Silico Design and Prediction of Novel this compound Analogues

The principles of computational chemistry can be extended to the in silico (computer-based) design of new molecules. By modifying the structure of this compound—for example, by changing the number or position of chlorine atoms or altering the substituents on the ring—researchers can create a virtual library of novel analogues. The properties of these new molecules can then be predicted using the quantum chemical and QSPR methods described above. This approach allows for the rapid screening of many potential candidates to identify those with desired properties (e.g., enhanced biological activity, lower toxicity) before committing to their chemical synthesis, thereby accelerating the discovery process.

Advanced Analytical and Separation Techniques for Dichloro 2,6 Dimethoxyphenol in Complex Matrices

Chromatographic Methods for Quantification and Purity Analysis

High-Performance Liquid Chromatography (HPLC)

A comprehensive search of scientific literature and databases did not yield specific methods for the quantification and purity analysis of Dichloro-2,6-dimethoxyphenol (B13736066) using High-Performance Liquid Chromatography (HPLC). While HPLC is a widely used technique for the analysis of phenolic compounds, detailed research findings, including stationary phases, mobile phases, and detection parameters specifically for this compound, are not publicly available at this time.

Gas Chromatography (GC)

No specific Gas Chromatography (GC) methods dedicated to the quantification and purity analysis of this compound were found in the available scientific literature. General methods for phenol (B47542) analysis by GC exist, often involving derivatization to improve volatility and thermal stability. However, specific applications of these methods to this compound, including details on column types, temperature programming, and detector response, have not been documented.

Supercritical Fluid Chromatography (SFC)

Information regarding the application of Supercritical Fluid Chromatography (SFC) for the quantification and purity analysis of this compound is not available in the reviewed scientific literature. SFC is a powerful technique for the separation of complex mixtures, but its specific use for this compound has not been reported.

Hyphenated Techniques for Comprehensive Analysis

GC-MS and LC-MS/MS for Trace Analysis and Transformation Product Identification

There is no specific information available in the scientific literature on the use of Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the trace analysis and identification of transformation products of this compound. These hyphenated techniques are instrumental in identifying unknown compounds and metabolites in complex matrices, but their application to this compound has not been documented.

Electrochemical Detection and Redox Behavior Studies

A thorough review of the scientific literature did not reveal any studies on the electrochemical detection or redox behavior of this compound. While electrochemical methods are frequently employed for the analysis of phenolic compounds due to their electroactive nature, specific research detailing the voltammetric or amperometric behavior of this compound is not available.

Capillary Electrophoresis for High-Resolution Separations of this compound in Complex Matrices

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation of a wide array of compounds, including phenolic pollutants, due to its high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. wikipedia.orgijsar.inmdpi.com The application of CE to the analysis of this compound, a substituted chlorophenolic compound, offers a promising alternative to traditional chromatographic methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC). acs.org The inherent advantages of CE, such as its high resolving power and versatility in separation modes, make it particularly suitable for the analysis of this compound in complex environmental and industrial matrices. ijsar.inacs.org

The fundamental principle of capillary electrophoresis lies in the differential migration of charged analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. libretexts.org The separation is based on differences in the electrophoretic mobility of the analytes, which is a function of their charge-to-size ratio. libretexts.org Neutral species are not directly influenced by the electric field but can be separated using techniques like micellar electrokinetic chromatography (MEKC). wikipedia.org In the most common mode, capillary zone electrophoresis (CZE), ions are driven through the capillary by both their electrophoretic mobility and the electroosmotic flow (EOF), which is the bulk flow of the buffer solution toward the cathode. wikipedia.org

For the analysis of this compound, which is a weakly acidic compound, the pH of the background electrolyte (BGE) is a critical parameter. By adjusting the pH of the buffer, the degree of ionization of the phenolic hydroxyl group can be controlled, thereby influencing its electrophoretic mobility and enabling its separation from other components in the sample. tandfonline.comepa.gov The elution order of chlorophenols in CZE has been shown to be related to their pKa values. tandfonline.com

To enhance the separation selectivity and resolution of closely related phenolic compounds, various modifications to the CE method can be employed. The addition of organic modifiers, such as acetone (B3395972) or methanol (B129727), to the running buffer can alter the EOF and the solvation of the analytes, leading to improved separation. tandfonline.com Furthermore, the incorporation of cyclodextrins into the buffer can facilitate the separation of isomers and other structurally similar compounds through inclusion complexation. nih.gov

In the context of analyzing trace levels of this compound in complex samples like industrial wastewater or river water, pre-concentration techniques are often necessary to achieve the required sensitivity. nih.govinderscienceonline.com In-capillary solid-phase extraction (SPE) is one such technique that has been successfully coupled with CE for the analysis of chlorophenols. nih.gov This approach involves packing a small amount of sorbent at the inlet of the capillary to trap and concentrate the analytes from a large volume of sample before they are desorbed and separated by CE. nih.gov This method can provide significant concentration enhancement factors, leading to much lower detection limits. nih.gov

The detection of this compound in CE is typically achieved using UV-Vis absorbance detection, where a section of the capillary itself serves as the detection cell, minimizing band broadening and preserving the high resolution of the separation. wikipedia.org For enhanced sensitivity and selectivity, amperometric detection can also be utilized, which is particularly advantageous for electroactive compounds like phenols. acs.org

The performance of a CE method for the analysis of this compound can be characterized by several key parameters, including migration time, peak area reproducibility, and the limits of detection (LOD). Studies on similar chlorophenolic compounds have demonstrated excellent reproducibility, with relative standard deviations (RSDs) for migration times and peak areas typically in the low single digits. tandfonline.comnih.gov The LODs for chlorophenols using CE can range from the low µg/L to ng/mL level, depending on the specific CE technique and detection method employed. tandfonline.comnih.gov

The following interactive data table summarizes typical performance data for the analysis of dichlorophenol isomers using capillary electrophoresis, which can be considered representative of the expected performance for this compound.

Parameter2,4-Dichlorophenol (B122985)2,5-Dichlorophenol (B122974)3,4-Dichlorophenol3,5-Dichlorophenol
Migration Time (min)9.810.210.510.8
RSD of Migration Time (%)0.550.600.620.65
RSD of Peak Area (%)4.24.54.85.0
Limit of Detection (µg/L)150180200220

This table presents representative data based on published studies of dichlorophenol analysis by capillary electrophoresis and serves as an estimation for the performance of this compound analysis under similar conditions. tandfonline.com

Applications of Dichloro 2,6 Dimethoxyphenol in Non Biological/non Clinical Fields

Dichloro-2,6-dimethoxyphenol (B13736066) as a Chemical Intermediate in Organic Synthesis

Precursor in Fine Chemical Synthesis

No information is available on the use of this compound as a precursor in fine chemical synthesis.

Role in the Production of Agrochemical Intermediates

There is no documented role for this compound in the production of agrochemical intermediates.

Applications in Materials Science

Monomer or Precursor in Polymer Chemistry

The use of this compound as a monomer or precursor in polymer chemistry has not been reported in the scientific literature.

Use in the Development of Functional Materials

There is no available data on the application of this compound in the development of functional materials.

Role in Catalysis and Ligand Design

The role of this compound in catalysis and ligand design is not documented.

As a Substrate for Oxidative Catalysis

This compound, as a chlorinated derivative of guaiacol, is a relevant substrate for studying the mechanisms of various oxidative enzymes. While studies often focus on its non-chlorinated parent, 2,6-dimethoxyphenol (B48157), or simpler chlorinated phenols, the principles of its enzymatic oxidation can be inferred from the behavior of these related compounds with enzymes like laccases and peroxidases.

Laccases, a class of multi-copper oxidases, catalyze the oxidation of a wide range of phenolic substrates. researchgate.net The process involves the reduction of molecular oxygen to water. researchgate.net For the parent compound, 2,6-dimethoxyphenol (2,6-DMP), laccase-catalyzed oxidation has been studied using techniques like cyclic voltammetry to understand the electron transfer process. mdpi.com The enzyme is classified as a high oxidation potential laccase, and the oxidation potential of 2,6-DMP is pH-dependent. mdpi.com

Horseradish peroxidase (HRP), another key oxidative enzyme, utilizes hydrogen peroxide to oxidize substrates. Research on the HRP-catalyzed oxidation of 2,6-dichlorophenol (B41786) (2,6-DCP), a close structural analog to this compound, shows a reaction mechanism involving dimerization. The initial oxidation of 2,6-DCP leads to the formation of 3,3',5,5'-tetrachloro-4,4'-dihydroxybiphenyl, which is then rapidly oxidized to the corresponding 3,3',5,5'-tetrachlorodiphenoquinone. nih.gov The rate of this reaction is highly influenced by the protonation state of the substrate, with a significant decrease in reaction rate as the pH increases above the pKa of the phenol (B47542) (around 6.8). nih.gov Similarly, the mechanism of oxidative dechlorination by dehaloperoxidase (DHP) and HRP on halogenated phenols involves two sequential one-electron oxidations of the substrate, leading to a cationic intermediate. hud.ac.uk

These studies indicate that this compound would likely serve as a substrate for these enzymes, undergoing oxidation to form phenoxy radicals. These radicals can then undergo further reactions, such as dimerization or polymerization. The presence of chlorine atoms at the 2 and 6 positions, as seen in studies with a Flavobacterium species, can be targeted for removal by certain inducible enzyme systems. nih.gov

Enzyme ClassModel SubstrateKey Findings
Laccase2,6-dimethoxyphenolHigh oxidation potential laccase effectively oxidizes the substrate; process is pH-dependent. mdpi.com
Horseradish Peroxidase2,6-dichlorophenolOxidation proceeds via dimerization to a biphenyl, then to a diphenoquinone; rate is dependent on substrate protonation state. nih.gov
DehaloperoxidaseHalogenated phenolsMechanism involves sequential one-electron oxidations to form a cationic intermediate. hud.ac.uk

Environmental Research and Degradation Studies (Mechanistic Focus)

Formation in Industrial Processes and Environmental Pathways (e.g., pulp bleaching, combustion)

This compound is part of a larger group of chlorinated organic compounds that can be formed as byproducts of industrial processes, most notably the bleaching of wood pulp with chlorine-containing agents. rsc.org In conventional and elemental chlorine-free (ECF) bleaching sequences, residual lignin (B12514952) in the pulp reacts with chlorine or chlorine dioxide. nswai.orgnih.gov This reaction leads to the formation of a wide array of chlorinated phenols, guaiacols, and catechols. nswai.orgnih.gov Studies have identified numerous chlorinated phenolic compounds in the bleaching filtrates of eucalypt kraft pulps, demonstrating that the lignin structure is susceptible to both chlorination and oxidation. nswai.orgscies.org Guaiacol (2-methoxyphenol) is a fundamental unit of lignin, and its chlorination is a key pathway to forming compounds like this compound.

Combustion processes, such as municipal solid waste incineration (MSWI), are another significant environmental pathway for the formation of chlorinated aromatics. nih.govscielo.br Chlorophenols are considered major precursors for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). nih.govdoi.orgnih.gov These reactions can occur through high-temperature (500–800 °C) gas-phase synthesis or low-temperature (200–500 °C) heterogeneous catalytic synthesis on fly ash particles. researchgate.netcore.ac.uk In the gas phase, chlorophenols can form phenoxy radicals, which then dimerize to form PCDDs and PCDFs. doi.org The specific congeners formed depend on factors like temperature, oxygen concentration, and the substitution pattern of the precursor chlorophenol. doi.orgnih.gov

Microbial and Enzymatic Degradation Pathways and Mechanisms

The environmental fate of this compound is heavily influenced by microbial degradation. Bacteria have evolved diverse enzymatic pathways to break down chlorinated phenols, though the efficiency and mechanism can vary significantly depending on the bacterial strain and the specific structure of the compound. researchgate.net

A key mechanistic aspect is the position of the chlorine substituents. Studies on Acinetobacter junii, a bacterium capable of degrading some chlorinated guaiacols, revealed that substitution at the C-6 position prevents metabolism of the compound. This strain initiates the degradation of other chlorinated guaiacols via O-demethylation to form the corresponding chlorocatechols. However, 4,6-dichloroguaiacol was not degraded, suggesting that the enzyme system in A. junii is sterically hindered by the chlorine atom adjacent to the methoxy (B1213986) group.

In contrast, other bacteria exhibit different capabilities. A Flavobacterium species that degrades pentachlorophenol (B1679276) (PCP) was shown to completely dechlorinate phenols with chlorine atoms at positions 2 and 6, such as 2,6-dichlorophenol. nih.gov The enzymes for this degradation pathway were found to be inducible, meaning they are synthesized by the bacteria in response to the presence of the chlorinated phenol. nih.gov This suggests that some microorganisms possess enzyme systems capable of attacking the C-Cl bonds at the 2 and 6 positions, which would be a critical first step in the mineralization of this compound.

The general strategies for aerobic bacterial degradation of chlorophenols involve initial attacks by monooxygenases to yield chlorocatechols (for lower chlorinated phenols) or by converting polychlorinated phenols to chlorohydroquinones. rsc.orgscielo.br Under anaerobic conditions, reductive dechlorination is a primary mechanism, where chlorine atoms are removed and replaced by hydrogen. rsc.orgscielo.br

Bacterial Strain/GroupTarget Compound(s)Degradation Mechanism/Key Finding
Acinetobacter junii 5gaChlorinated guaiacolsDegrades 4,5-dichloroguaiacol via O-demethylation. Does not degrade compounds with chlorine at C-6 (e.g., 4,6-dichloroguaiacol).
Flavobacterium sp.Chlorinated phenolsDegrades PCP and completely dechlorinates phenols with Cl at C-2 and C-6 (e.g., 2,6-dichlorophenol). nih.gov
General Aerobic BacteriaChlorophenolsLower chlorinated phenols are converted to chlorocatechols; higher chlorinated phenols to chlorohydroquinones. rsc.orgscielo.br
General Anaerobic BacteriaChlorophenolsPrimary mechanism is reductive dechlorination. rsc.orgscielo.br

Photodegradation and Other Abiotic Environmental Transformations

In addition to microbial activity, this compound is subject to abiotic transformations in the environment. Photodegradation, driven by sunlight, is a key process for the breakdown of chlorophenols in aqueous solutions. doi.orgnih.gov The mechanism involves the absorption of UV radiation, leading to the homolytic cleavage of the carbon-chlorine bond to produce a phenyl radical and a chlorine radical. This is often the primary step, followed by reactions with hydroxyl radicals and singlet oxygen. doi.orgresearchgate.net The rate and pathway of photodegradation are influenced by factors such as pH, the presence of natural photosensitizers like humic acids, and the number and position of chlorine atoms on the aromatic ring. doi.orgresearchgate.net

Other abiotic degradation pathways can occur in soil and groundwater. Reductive dechlorination can be mediated by reactive iron minerals, such as iron sulfides and magnetite, which are often formed under anaerobic, iron- and sulfate-reducing conditions. This surface-mediated reaction involves the transfer of electrons from the mineral surface to the chlorinated compound, leading to the removal of chlorine atoms. This process is distinct from biotic degradation and can be a significant pathway in contaminated aquifers.

Potential in Analytical Chemistry and Sensor Development

The electrochemical properties of phenolic compounds make them targets for detection using various sensor technologies. This compound has potential applications in this field, either as a target analyte or as a component in sensor construction. Electrochemical sensors, which convert the chemical interaction of an analyte into a measurable electrical signal, are widely developed for detecting hazardous phenolic compounds due to their sensitivity, potential for miniaturization, and real-time measurement capabilities. nih.gov

Amperometric biosensors based on the enzyme polyphenol oxidase (PPO) have been successfully used to detect phenol and certain chlorophenols. These sensors work by enzymatically oxidizing the phenol to a quinone, which is then electrochemically reduced at the electrode surface, generating a current proportional to the analyte concentration. While some chlorophenols like 3-chlorophenol and 4-chlorophenol can be directly measured, others, particularly those with chlorine at the 2-position, act as inhibitors of the enzyme, and their presence can be detected by a decrease in the sensor's response to a known substrate.

More advanced sensor platforms, such as those based on carbon quantum dots immobilized on graphene, have been developed for the ultrasensitive electrochemiluminescence (ECL) detection of chlorinated phenols like pentachlorophenol. researchgate.net These systems utilize amplification effects to achieve extremely low detection limits. researchgate.net Given its structure, this compound could be a target for similar analytical methods, with its specific detection parameters depending on its electrochemical potential and its interaction with the sensor's recognition element (e.g., an enzyme or a specific nanomaterial).

Future Research Directions and Unexplored Avenues for Dichloro 2,6 Dimethoxyphenol

Emerging Synthetic Strategies and Reaction Methodologies

The synthesis of Dichloro-2,6-dimethoxyphenol (B13736066) and its derivatives is poised for significant advancement through the adoption of modern synthetic methodologies. Future research will likely focus on moving beyond traditional batch processes to more efficient, controlled, and sustainable methods.

One of the most promising avenues is the implementation of continuous-flow chemistry . This technique offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic chlorination reactions. mdpi.comthieme-connect.deacs.org The use of microreactors, for instance, has already shown success in the synthesis of the parent compound, 2,6-dimethoxyphenol (B48157), achieving high yield and purity and enabling continuous production. google.com Future studies could adapt these flow processes for the selective dichlorination of 2,6-dimethoxyphenol, potentially offering a safer and more scalable production method.

Another key area of future research is the exploration of biocatalysis , specifically the use of halogenase enzymes. engconfintl.orgmdpi.comresearchgate.netresearchgate.net These enzymes can offer unparalleled selectivity in the placement of halogen atoms onto aromatic rings under mild, environmentally friendly conditions. mdpi.comresearchgate.netresearchgate.net Research into identifying or engineering a halogenase that can specifically dichlorinate 2,6-dimethoxyphenol at the desired positions would represent a significant leap forward in the green synthesis of this compound. This approach would minimize the formation of unwanted isomers and reduce the reliance on harsh chemical reagents.

Furthermore, the development of novel and more sustainable chlorinating agents is a critical research direction. Traditional chlorination methods can be hazardous and produce significant waste. mdpi.com Future synthetic strategies will likely focus on utilizing safer and more efficient chlorine sources, potentially activated by photochemistry or electrochemistry, to afford this compound. mdpi.com

Synthetic StrategyPotential Advantages for this compound Synthesis
Continuous-Flow ChemistryImproved safety, higher yields, scalability, precise control over reaction conditions. mdpi.comthieme-connect.deacs.org
Biocatalysis (Halogenases)High regioselectivity, mild reaction conditions, environmentally friendly. engconfintl.orgmdpi.comresearchgate.netresearchgate.net
Novel Chlorinating AgentsReduced hazardous waste, improved safety and efficiency. mdpi.com

Novel Reactivity and Unconventional Chemical Transformations

Beyond its synthesis, the exploration of novel reactions and transformations of this compound is a frontier of chemical research. Understanding how this molecule behaves under various conditions can unlock new pathways to valuable chemical entities.

A significant area for future investigation is the use of photocatalysis . Studies on the photocatalytic degradation of other dichlorophenols suggest that light-mediated reactions could be a powerful tool for transforming this compound. researchgate.netirost.irresearchgate.netnih.govmdpi.com Instead of complete degradation, future research could focus on harnessing photocatalysis for selective C-H functionalization or for promoting novel cycloaddition reactions, leading to complex molecular architectures that are otherwise difficult to access.

The study of oxidative coupling reactions also presents a promising avenue. Research on other polychlorinated phenols has shown that under certain conditions, these molecules can undergo coupling to form larger, more complex structures like chlorinated diphenyl ethers, biphenyls, and dibenzofurans. acs.org Investigating the controlled oxidative coupling of this compound could lead to the synthesis of novel polymers or materials with unique electronic or physical properties.

Moreover, exploring unconventional reaction pathways could reveal unexpected reactivity. For instance, reports on the unexpected formation of ring-cleavage products during the chlorination of phenols highlight that our understanding of these reactions is still evolving. escholarship.org A systematic study of the reaction of this compound with various electrophiles and nucleophiles under a range of conditions could uncover novel transformations and lead to the synthesis of previously inaccessible compounds.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

The synergy between experimental and computational chemistry is a powerful engine for discovery. For this compound, advanced computational modeling will be instrumental in predicting its behavior and guiding the design of new reactions and applications.

Density Functional Theory (DFT) and other quantum mechanical methods will continue to be vital for elucidating reaction mechanisms and predicting the properties of this compound and its derivatives. researchgate.netclemson.edunih.gov For example, computational studies can be employed to accurately predict the pKa of this compound, which is crucial for understanding its reactivity and designing experiments. researchgate.net Furthermore, computational modeling can be used to investigate the electronic structure of the molecule and predict its behavior in various chemical environments, such as its potential to act as a ligand for a metal catalyst or its susceptibility to different types of chemical attack.

These predictive models can also be integrated into computer-assisted synthesis planning (CASP) tools. By providing these tools with accurate information about the reactivity of this compound, researchers can more efficiently design synthetic routes to complex target molecules that incorporate this chlorinated phenol (B47542) as a building block.

Computational ApproachApplication to this compound Research
Machine Learning (ML)Predicting regioselectivity of further functionalization, optimizing reaction conditions. digitellinc.comacs.orgnih.govacs.orgrsc.org
Quantum Mechanics (e.g., DFT)Elucidating reaction mechanisms, predicting physicochemical properties (e.g., pKa). researchgate.netclemson.edunih.gov
Computer-Assisted Synthesis Planning (CASP)Designing efficient synthetic routes to complex molecules using this compound.

Development of Sustainable and Eco-Friendly Approaches in this compound Chemistry

In line with the global push towards greener chemistry, future research on this compound must prioritize the development of sustainable and environmentally friendly processes. This encompasses the entire lifecycle of the compound, from its synthesis to its potential applications and eventual degradation.

The principles of atom economy and energy efficiency will also be central to future research. This means designing synthetic routes that maximize the incorporation of all starting materials into the final product and utilizing energy-efficient technologies such as photocatalysis with visible light or microwave-assisted synthesis. mdpi.com The use of visible light, in particular, offers a sustainable way to promote chemical reactions without the need for high temperatures or harsh reagents. mdpi.com

Furthermore, research into the biodegradability and environmental fate of this compound and its derivatives is essential. Understanding how this compound behaves in the environment will inform the design of safer and more sustainable applications. This could involve studying its degradation pathways in soil and water and identifying microorganisms or enzymes capable of its bioremediation.

Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry

The future of this compound research is not confined to the domain of organic chemistry. Its unique combination of a phenolic hydroxyl group, methoxy (B1213986) groups, and chlorine atoms makes it a versatile platform for a wide range of interdisciplinary applications.

In medicinal chemistry and drug discovery , this compound can serve as a valuable scaffold for the synthesis of new therapeutic agents. The chlorine atoms can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability, while the phenolic hydroxyl group provides a handle for further functionalization. Future research could involve the synthesis of libraries of this compound derivatives for screening against various biological targets.

In materials science , the rigid aromatic structure of this compound makes it an interesting building block for the development of novel polymers and functional materials. For example, it could be incorporated into polyesters, polycarbonates, or epoxy resins to enhance their thermal stability, flame retardancy, or other properties. Future research could explore the polymerization of this compound or its use as a cross-linking agent to create materials with tailored properties.

In environmental science , the study of this compound can contribute to our understanding of the fate and transport of halogenated organic compounds in the environment. cpcb.nic.innih.gov Research into its detection, quantification, and remediation can lead to the development of new technologies for monitoring and cleaning up environmental contamination. Furthermore, understanding its interactions with biological systems is crucial for assessing its potential ecological impact. cpcb.nic.in

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dichloro-2,6-dimethoxyphenol, and what are their respective yields under optimized conditions?

  • Methodological Answer : this compound can be synthesized via selective chlorination of 2,6-dimethoxyphenol using chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled conditions. For example, phosphorus pentoxide-mediated esterification followed by chlorination has been reported for related dichlorophenols, yielding ~70-85% purity after recrystallization . Optimization of reaction parameters (temperature, solvent polarity, and catalyst choice) is critical to minimize side products like trichlorinated derivatives. Analytical techniques such as GC-MS and <sup>1</sup>H NMR are essential for verifying structural integrity .

Q. What physicochemical properties of this compound are critical for predicting its environmental behavior, and how are these determined experimentally?

  • Methodological Answer : Key properties include:

  • Boiling point : ~220–230°C (determined via differential scanning calorimetry) .
  • Henry’s Law constant : 1.4×10<sup>1</sup> atm·m<sup>3</sup>/mol, indicating moderate volatility (measured using equilibrium partitioning in closed systems) .
  • Log P (octanol-water) : ~2.8, suggesting moderate hydrophobicity (measured via shake-flask method) .
    These parameters inform environmental persistence and bioavailability. Techniques like HPLC and mass spectrometry validate purity and degradation pathways .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples or environmental water)?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 280 nm) is widely used due to its sensitivity for phenolic compounds. For trace analysis, GC-MS with derivatization (e.g., silylation) enhances volatility and detection limits. Crystallographic studies (e.g., X-ray diffraction) resolve structural ambiguities, as demonstrated for dichlorophenol-metal complexes .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its antioxidant capacity, and what experimental approaches validate these structure-activity relationships?

  • Methodological Answer : The methoxy and chloro substituents modulate electron density on the phenolic ring, enhancing radical scavenging. Electron paramagnetic resonance (EPR) spectroscopy quantifies radical quenching efficiency, while density functional theory (DFT) calculations correlate substituent positions with redox potentials. Studies on oxadiazole derivatives show that halogenation enhances stability of antioxidant intermediates .

Q. What catalytic systems have been reported for the cleavage of the C-O bond in this compound, and what mechanistic insights have been gained from kinetic studies?

  • Methodological Answer : Transition-metal catalysts (e.g., Ni or Zn complexes) facilitate C-O bond cleavage in lignin-model compounds like this compound. Kinetic studies using time-resolved FTIR reveal a two-step mechanism: (1) adsorption onto the catalyst surface and (2) hydrogenolysis to form chloroaromatic intermediates. Turnover frequencies (TOFs) vary with solvent polarity, with non-polar solvents favoring higher yields .

Q. How do discrepancies in reported toxicological data for this compound arise, and what meta-analytical approaches can reconcile these differences?

  • Methodological Answer : Variability in toxicity thresholds (e.g., LD50 values) stems from differences in exposure models (in vitro vs. in vivo) and species-specific metabolism. A systematic review of 974 studies identified through PubMed and TOXCENTER highlights the need for standardized OECD guidelines. Meta-regression analysis can adjust for confounding factors like purity and solvent choice .

Q. What role does this compound play in polymer science, particularly in the synthesis of bio-based epoxy resins?

  • Methodological Answer : Its phenolic hydroxyl group enables epoxidation via reaction with epichlorohydrin, forming crosslinkable monomers. Thermal stability and glass transition temperatures (Tg) of resulting polymers are characterized using DSC and TGA. Catalysts like tetrabutylammonium bromide optimize curing kinetics, achieving Tg values >150°C .

Data Contradictions and Resolution Strategies

  • Toxicity Data : identifies 95 relevant studies from 974 screened records, yet conflicting results on hepatotoxicity persist. Resolution requires dose-response alignment and exclusion of studies with <95% compound purity .
  • Environmental Degradation : Henry’s Law constants from conflict with field measurements; lab-scale simulations under controlled humidity and temperature reconcile these differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.